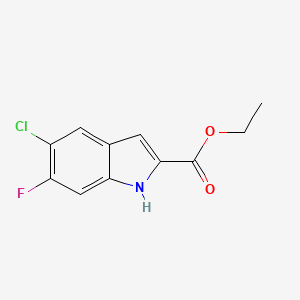
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9ClFNO2 and a molecular weight of 241.64 . It is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .
Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate consists of an indole ring substituted with a chlorine atom at the 5th position and a fluorine atom at the 6th position . The 2nd position of the indole ring is substituted with a carboxylate group esterified with an ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate are not extensively detailed in the retrieved sources. It is known that the compound has a molecular weight of 241.64 .科学的研究の応用
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in biological imaging. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, due to its fluorophore properties, can serve as a fluorescent probe. Researchers attach it to biomolecules (such as proteins, nucleic acids, or lipids) to visualize cellular processes, track molecular interactions, and study subcellular structures. Its emission properties make it useful for fluorescence microscopy and live-cell imaging .
Synthetic Methodology and Chemical Synthesis
The synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves interesting transformations. Researchers explore efficient routes to access this compound and its derivatives. Novel synthetic methodologies developed during this process can have broader implications for other complex molecules. For instance, the three-step synthesis from 3-fluoroaniline demonstrates the feasibility of accessing this scaffold .
Safety and Hazards
作用機序
Target of Action
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . These interactions often result in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVBMPOMIIWULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
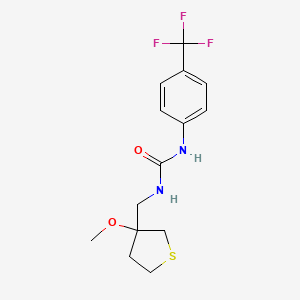
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)
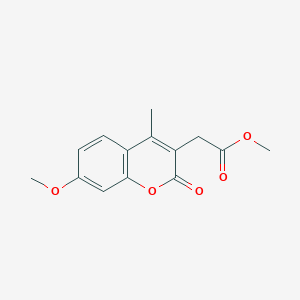
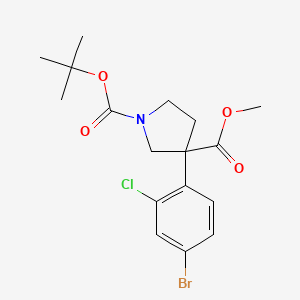
![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
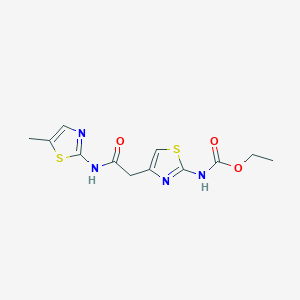
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)